4-Iodobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87894. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

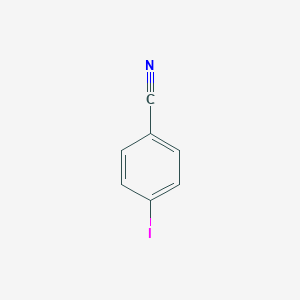

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKDXPVXJWTSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062819 | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-39-7 | |

| Record name | 4-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzonitrile is a versatile aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, comprising a rigid benzene core functionalized with a synthetically tractable iodine atom and a cyano group, render it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, and key synthetic applications of this compound. Detailed experimental protocols for its synthesis and utilization in prominent cross-coupling reactions are presented, alongside a summary of its spectroscopic data for analytical purposes.

Chemical and Physical Properties

This compound is a light yellow crystalline powder at room temperature.[1] It is insoluble in water but exhibits solubility in various organic solvents.[1] The compound is sensitive to light and should be stored accordingly.[2] A summary of its key quantitative properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄IN | [2][3][4] |

| Molecular Weight | 229.02 g/mol | [3][5] |

| Melting Point | 124-128 °C | [1][3][6] |

| Boiling Point | 271.6 ± 23.0 °C at 760 mmHg | [3][5] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 118.0 ± 22.6 °C | [3] |

| LogP | 2.68 | [3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |

| Refractive Index | 1.66 | [5] |

| CAS Number | 3058-39-7 | [2] |

Molecular Structure and Spectroscopic Data

The structure of this compound features a para-substituted benzene ring, with an iodine atom at position 4 and a nitrile group at position 1. This arrangement provides a linear and rigid molecular scaffold. In the solid state, the crystal structure of this compound is characterized by intermolecular C≡N···I halogen bonds, which lead to the formation of molecular chains.[6]

Spectroscopic Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically equivalent aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring, the carbon of the nitrile group, and the carbon atom bonded to the iodine.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed around 2230 cm⁻¹.

Spectroscopic data for this compound is available in public databases such as SpectraBase.[7][8]

Experimental Protocols

This compound is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the context of drug discovery and development. Its iodo-substituent serves as a versatile handle for various cross-coupling reactions, while the nitrile group can be transformed into other functional groups.

Synthesis of this compound via Sandmeyer Reaction

Materials:

-

4-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (Caution: Highly Toxic)

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

Step 1: Diazotization of 4-Iodoaniline

-

In a round-bottom flask, suspend 4-iodoaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 4-iodoaniline, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. Cool this solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in drug development. This compound is an excellent substrate for this reaction. The following is a representative protocol for the coupling of this compound with phenylboronic acid.[14][15][16]

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃) (2.0 mmol)

-

Solvent (e.g., Ethanol, DMF, Toluene/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with stirring at a temperature appropriate for the chosen solvent and catalyst (e.g., 80-100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-cyanobiphenyl.

References

- 1. This compound | 3058-39-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:3058-39-7 | Chemsrc [chemsrc.com]

- 4. This compound | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(3058-39-7) 1H NMR spectrum [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

4-Iodobenzonitrile (CAS 3058-39-7): A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Iodobenzonitrile, a key building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, safety and handling guidelines, and its critical role in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, with detailed experimental protocols provided for Suzuki-Miyaura, Sonogashira, and Stille couplings.

Core Properties and Specifications

This compound is a light yellow crystalline powder.[1] It is a versatile bifunctional molecule, featuring both a nitrile group and an iodine atom on a benzene ring. This unique structure makes it an ideal substrate for a variety of chemical transformations, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3058-39-7 | [1][2][3] |

| Molecular Formula | C₇H₄IN | [2][3] |

| Molecular Weight | 229.02 g/mol | [2][3] |

| Appearance | Light yellow crystalline powder | [1][4] |

| Melting Point | 124-128 °C | [1][4][5] |

| Boiling Point (Predicted) | 271.6 ± 23.0 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available | [6][7] |

| ¹³C NMR | Spectra available | [6][8] |

| Mass Spectrometry (GC-MS) | m/z top peak: 102, m/z 2nd highest: 229, m/z 3rd highest: 75 | [8][9] |

| Infrared (IR) Spectroscopy | ATR-IR and Transmission IR spectra available | [6][8] |

| Raman Spectroscopy | Spectrum available | [6][8] |

Synthesis and Manufacturing

The synthesis of this compound can be accomplished through several synthetic routes. Common methods include the reaction of 4-iodobenzaldehyde oxime with dehydrating agents and the direct iodination of benzonitrile derivatives.[1] Industrial-scale production is carried out by specialized chemical manufacturers, ensuring high purity and consistent quality for research and development purposes.[1]

Applications in Organic Synthesis and Drug Development

This compound is a crucial intermediate in organic synthesis, serving as a foundational scaffold for the construction of more complex molecules.[1] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry and materials science.

In the pharmaceutical industry, this compound is a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its ability to participate in diverse chemical reactions makes it an ideal starting material for the development of novel therapeutic agents.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the iodo-substituent provides a reactive handle for cross-coupling.

The primary application of this compound in API synthesis lies in its use in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions to form biaryl, aryl-alkyne, and aryl-vinyl linkages, respectively.[1][10][11] These structural motifs are prevalent in a wide range of drug molecules.

Experimental Protocols for Key Reactions

The following sections provide detailed experimental protocols for the three major cross-coupling reactions involving this compound. These protocols are based on established methodologies and can be adapted for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[4]

-

Solvent and Catalyst Addition: Add 5 mL of ethanol and the palladium catalyst (e.g., 1 mol% of a suitable Pd catalyst).[4]

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Diagram of Sonogashira Coupling Workflow

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[12]

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., 5 mL of THF) and an amine base (e.g., triethylamine, 3.0 mmol).[12] Finally, add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe.[12]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-12 hours.[1] Monitor the reaction progress by TLC until the starting aryl halide is consumed.[12]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.[12] Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[12] Dry the organic layer over anhydrous sodium sulfate.[12]

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide.

Diagram of Stille Coupling Workflow

Caption: General workflow for the Stille coupling of this compound.

Detailed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv) and a suitable solvent that has been degassed (e.g., DMF).[2]

-

Catalyst and Additive Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), and any necessary additives such as CuI (0.1 equiv) and LiCl (5.3 equiv).[2]

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., argon) for 10 minutes.[2]

-

Reagent Addition and Reaction: Add the organotin reagent (1.15 equiv) and heat the solution to the required temperature (e.g., 40 °C).[2] Monitor the reaction by TLC.

-

Workup: After the reaction is complete, transfer the solution to a separatory funnel containing an aqueous ammonia solution and extract with an organic solvent (e.g., hexane).[2] Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Purification: Filter and concentrate the solution in vacuo. Purify the crude material by flash chromatography to afford the coupled product.[2] Note that organotin byproducts can be toxic and may require specific purification techniques for their removal, such as washing with a saturated aqueous solution of KF.[2]

Safety and Handling

This compound is classified as an irritant and should be handled with care.[1] It is toxic if swallowed and causes skin and serious eye irritation.[13]

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. | [2][13] |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [2] |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| H332: Harmful if inhaled | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[13] Keep containers tightly closed and protect from light.[1][13]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][13] Use a dust mask if handling in a way that generates dust.[5]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Its unique combination of a reactive nitrile group and an iodine atom makes it an essential building block for the construction of complex molecular architectures, particularly through robust and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important synthetic tool.

References

- 1. benchchem.com [benchchem.com]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Stille Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

Physical properties of 4-Iodobenzonitrile melting point

An In-depth Technical Guide to the Physical Properties of 4-Iodobenzonitrile, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific emphasis on its melting point. The information contained herein is intended to support research, development, and quality control activities involving this compound.

This compound is a light yellow crystalline powder.[1] It is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki coupling.[1] Its role as a building block in the pharmaceutical industry makes a thorough understanding of its physical properties essential.[1]

Table 1: Physical and Chemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | 124-128 °C | [2][3][4] |

| 125-128 °C | [5] | |

| 123.0-130.0 °C | [6] | |

| Boiling Point | 271.6 °C (at 760 mmHg) | [5] |

| 271.6±23.0 °C (Predicted) | [1][7] | |

| Density | 1.91 g/cm³ | [5] |

| 1.9241 (estimate) | [7] | |

| Molecular Formula | C₇H₄IN | [5][8] |

| Molecular Weight | 229.02 g/mol | [5][8] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [1][7] |

| Appearance | Light yellow crystalline powder. | [1] |

| White to pale cream to cream to yellow to pale brown crystals or powder. | [6] | |

| CAS Number | 3058-39-7 | [1][8] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[9][10] The following outlines a general experimental protocol for the accurate determination of the melting point of this compound using the capillary method.

2.1. Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup.[9]

-

Capillary tubes (sealed at one end).[9]

-

Thermometer (calibrated).

-

Spatula.

-

Porous plate or watch glass.

2.2. Procedure

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a porous plate. Introduce the sample into the open end of a capillary tube. Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[10]

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube containing the sample into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and attached capillary in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

-

Determination:

-

Rapid Determination (Optional but Recommended): Initially, heat the sample rapidly to obtain an approximate melting point. This helps to save time in subsequent, more precise measurements.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[9]

-

Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[9]

-

Replicate Measurements: For accuracy, it is advisable to perform at least two careful determinations and report the average value.[9]

-

Visualization of Purity's Effect on Melting Point

The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, is a fundamental concept in the characterization of crystalline solids.[11][12]

Caption: Logical relationship between compound purity and its observed melting point.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:3058-39-7 | Chemsrc [chemsrc.com]

- 4. This compound 97 3058-39-7 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. B25104.06 [thermofisher.com]

- 7. This compound | 3058-39-7 [chemicalbook.com]

- 8. This compound | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ibchem.com [ibchem.com]

An In-depth Technical Guide to the Solubility of 4-Iodobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Iodobenzonitrile

This compound (CAS No: 3058-39-7) is a light yellow crystalline powder with a melting point of 124-128°C.[1][2][3] It is a versatile building block used in the synthesis of a variety of organic molecules, particularly in carbon-carbon bond-forming reactions such as the Suzuki and Stille couplings.[1] Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes like recrystallization, and formulation development.

Solubility Profile of this compound

Based on available chemical safety and supplier data, this compound is consistently reported as being insoluble in water but soluble in a range of organic solvents.[1][2][3] This solubility behavior is characteristic of aryl halides, which are generally soluble in organic solvents like alcohols, ethers, and benzene, but not in water.[4] The polarity of the carbon-halogen bond in aryl halides is not sufficient to overcome the strong hydrogen bonds between water molecules.[4]

The general principle of "like dissolves like" suggests that this compound, a relatively nonpolar molecule, will dissolve best in solvents of similar polarity. While precise quantitative data is not available in the reviewed literature, a qualitative summary is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Water | Water (H₂O) | Insoluble[1][2][3] |

| Alcohols | Methanol, Ethanol | Soluble[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[4] |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Esters | Ethyl acetate | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[4] |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble |

Note: The term "Soluble" in this context is qualitative. Researchers should determine the quantitative solubility for their specific application using the protocol outlined below.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is necessary. The following protocol is based on the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps or a jacketed glass vessel connected to a circulating water bath

-

Magnetic stirrer and stir bars or a shaker bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled environment (e.g., a shaker bath or a stirred vessel in a water bath) set to the desired temperature. d. Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and it is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: a. Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a short period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Gravimetric Analysis of the Saturated Solution: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound until a constant weight of the solid residue is achieved. c. The mass of the dissolved this compound is the final weight of the vial with the residue minus the initial weight of the empty vial. d. The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound. e. Calculate the solubility in grams per 100 g of solvent.

-

Instrumental Analysis (Alternative to Gravimetric): a. Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent in a volumetric flask. b. Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. c. A calibration curve should be prepared using standard solutions of this compound of known concentrations. d. Calculate the original concentration in the saturated solution, which represents the solubility.

Data Presentation:

The solubility should be reported in standard units such as g/100 mL of solvent, g/100 g of solvent, or mol/L at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow where the solubility of this compound is a critical parameter.

Caption: Workflow for the experimental determination of this compound solubility.

Caption: Logical workflow for a Suzuki coupling reaction using this compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative behavior as a water-insoluble but organic-solvent-soluble compound is well-established. For applications requiring precise solubility values, the provided experimental protocol based on the isothermal saturation method offers a robust framework for determination. A thorough understanding of its solubility is paramount for optimizing synthetic procedures, particularly for its widespread use in cross-coupling reactions, and for the development of new chemical entities in the pharmaceutical industry.

References

Spectroscopic Analysis of 4-Iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Iodobenzonitrile. The information is curated for professionals in research and development who require precise and reliable data for compound characterization and quality control.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | Doublet (d) | 8.5 | H-3, H-5 |

| 7.42 | Doublet (d) | 8.5 | H-2, H-6 |

Note: The assignments are based on the expected electronic effects of the iodo and cyano substituents on the aromatic ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | C-2, C-6 |

| 133.0 | C-3, C-5 |

| 118.0 | CN |

| 113.0 | C-4 |

| 100.0 | C-1 |

Note: Assignments are based on established chemical shift ranges for substituted benzene derivatives.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A homogeneous solution of the analyte is prepared in a suitable deuterated solvent.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for nonpolar organic compounds like this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and experimental goals.

-

Locking and Shimming: The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 90°

-

Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Decoupling: Proton broadband decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.

Caption: Workflow for NMR analysis of this compound.

This guide provides foundational spectroscopic data and a standardized protocol for the NMR analysis of this compound, intended to support the activities of researchers and professionals in the field of drug development and chemical sciences.

4-Iodobenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzonitrile is a versatile aromatic compound that serves as a crucial building block in a multitude of synthetic applications, ranging from medicinal chemistry to materials science. Its unique electronic properties and reactivity, imparted by the electron-withdrawing nitrile group and the readily displaceable iodine atom, make it an ideal substrate for various cross-coupling reactions and a key intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in modern research and development.

Discovery and History

While the precise date and discoverer of this compound are not readily found in readily accessible historical literature, its synthesis became plausible following the discovery of the Sandmeyer reaction in 1884. This reaction provided a reliable method for the conversion of aromatic amines to aryl halides, and it is highly probable that this compound was first synthesized from 4-aminobenzonitrile using this methodology in the late 19th or early 20th century. By the mid-20th century, its existence and properties were well-established, as evidenced by crystallographic studies, such as the one conducted by Schlemper and Britton in 1965 on the crystal structure of p-iodobenzonitrile. Today, this compound is a commercially available and widely utilized reagent in organic synthesis.

Physicochemical Properties

This compound is a light yellow crystalline powder at room temperature.[1] It is insoluble in water but soluble in many common organic solvents.[1] Due to its sensitivity to light, it should be stored in a dark, dry environment.[1]

| Property | Value | Reference |

| CAS Number | 3058-39-7 | [1] |

| Molecular Formula | C₇H₄IN | [1] |

| Molecular Weight | 229.02 g/mol | [1] |

| Melting Point | 124-128 °C | [1] |

| Boiling Point (Predicted) | 271.6 ± 23.0 °C | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Sensitivity | Light sensitive | [1] |

Experimental Protocols

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

This classic method involves the diazotization of 4-aminobenzonitrile followed by the introduction of iodine.

Protocol:

-

Diazotization:

-

Suspend 4-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) (3.0 eq) and water in a round-bottom flask.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI) (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be necessary to drive the reaction to completion.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Another synthetic route involves the dehydration of 4-iodobenzaldehyde oxime.[1]

Protocol:

-

Oxime Formation:

-

Combine 4-iodobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base such as sodium acetate (1.2 eq) in a suitable solvent like aqueous ethanol.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product, 4-iodobenzaldehyde oxime, can be isolated by filtration and washed with water.

-

-

Dehydration:

-

Treat the 4-iodobenzaldehyde oxime with a dehydrating agent. Common dehydrating agents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.

-

The reaction conditions (temperature, solvent) will depend on the chosen dehydrating agent.

-

After the reaction is complete, the mixture is worked up by quenching any excess reagent, followed by extraction and purification of the resulting this compound.

-

Key Reactions of this compound

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide.

Protocol Example: Synthesis of 4-cyanobiphenyl

-

Reaction Setup:

-

In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/H₂O).

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Heat the mixture with stirring to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography.

-

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzonitrile is a versatile aromatic nitrile compound widely utilized as a key intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds, notably in cross-coupling reactions like the Suzuki and Stille couplings, makes it a valuable reagent in medicinal chemistry and materials science.[1][2] However, its chemical reactivity and toxicological profile necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is foundational to its safe handling. These properties influence its behavior under various laboratory conditions, storage requirements, and potential for exposure.

| Property | Value | Reference |

| Molecular Formula | C₇H₄IN | [3] |

| Molecular Weight | 229.02 g/mol | [4] |

| Appearance | Light yellow crystalline powder/solid | [1][5] |

| Melting Point | 124-128 °C (lit.) | [1][3] |

| Boiling Point | 271.6 ± 23.0 °C at 760 mmHg (predicted) | [1][3] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 118.0 ± 22.6 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its hazards.

GHS Hazard Classification

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, Fisher Scientific Safety Data Sheet[4][5]

Summary of Toxicological Effects

-

Oral Toxicity: this compound is classified as toxic if swallowed, indicating a high potential for adverse effects upon ingestion.[4][5]

-

Dermal and Inhalation Toxicity: It is considered harmful if it comes into contact with the skin or is inhaled, necessitating measures to prevent dermal exposure and airborne dust.[4]

-

Irritation: The compound is a known irritant to the skin and can cause serious eye irritation.[4][5] It may also cause respiratory irritation if inhaled.[4]

Experimental Protocols for Hazard Assessment

The toxicological data for this compound are determined through standardized experimental protocols, primarily following OECD (Organisation for Economic Co-operation and Development) guidelines. These methods are the global standard for assessing the safety of chemicals.

Acute Oral Toxicity (OECD Guideline 423)

The "Acute Toxic Class Method" is a stepwise procedure with the use of a small number of animals per step. The method is used to estimate the LD₅₀ (median lethal dose) and classify the substance.

-

Test Principle: A small group of animals (typically rats) are dosed at one of a series of defined dose levels. The outcome (survival or death) determines the next step: dosing at a higher or lower level, or cessation of testing.

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Classification: The classification (e.g., Category 3) is determined by the dose at which mortality is observed.

Skin Irritation (OECD Guideline 404 / 439)

In vivo (OECD 404) and in vitro (OECD 439) methods are used to assess the potential for a substance to cause reversible skin damage.[1][3][4]

-

In Vivo (OECD 404 - Rabbit):

-

A small amount (0.5 g) of the test substance is applied to a shaved patch of skin on an albino rabbit.[4]

-

The patch is covered for a 4-hour exposure period.[4]

-

After removal, the skin is observed for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[4]

-

The severity of the reactions is scored to determine the irritation potential.[1]

-

-

In Vitro (OECD 439 - Reconstructed Human Epidermis):

-

A reconstructed human epidermis model is exposed to the test chemical.

-

Cell viability is measured after exposure.

-

A substance is identified as an irritant (Category 2) if the tissue viability is reduced below a certain threshold (≤ 50%).[3]

-

Eye Irritation (OECD Guideline 492)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that can cause serious eye damage or irritation.

-

Test Principle: The test chemical is applied to the surface of the RhCE tissue.

-

Methodology:

-

The RhCE tissue is exposed to the test substance for a defined period.

-

The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

-

-

Classification: The level of eye irritation is determined by the extent of the reduction in tissue viability. A substance is classified as an irritant (Category 2) if it induces a specific level of cytotoxicity.

Safety and Handling Precautions

Given its hazardous properties, a multi-faceted approach to safety is required when handling this compound. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Use only under a chemical fume hood to minimize inhalation of dust.[5]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if there is a risk of splashing. | Protects against dust particles and splashes causing serious eye irritation. |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation and harmful effects. |

| Skin and Body Protection | Wear a lab coat, and ensure arms, legs, and feet are covered. | Provides a barrier against accidental skin contact. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of harmful dust. |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Procedures by Exposure Route

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[5] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5] |

Emergency Response Decision Tree

The following diagram provides a decision tree for responding to an exposure incident.

Caption: A decision tree for first aid response to exposure.

Storage, Spills, and Disposal

Proper storage and waste disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Protect from light, as the material is light-sensitive.[1][5]

-

Store locked up.[5]

Incompatible Materials

-

Strong oxidizing agents: Avoid contact with strong oxidizing agents as this can lead to vigorous reactions.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[5]

-

Containment and Cleanup: Sweep up and shovel into suitable, labeled containers for disposal. Avoid generating dust.[5]

-

Environmental Precautions: Should not be released into the environment.[5]

Disposal

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Transportation

This compound is regulated for transport due to its toxicity.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT/IATA/IMDG | UN3439 | NITRILES, SOLID, TOXIC, N.O.S. | 6.1 | III |

Source: Fisher Scientific Safety Data Sheet[5]

Hazard and Protection Logical Relationship

The GHS classifications for this compound directly inform the necessary protective measures. The following diagram illustrates this relationship.

Caption: Logical links between GHS hazards and required PPE.

Conclusion

This compound is an indispensable reagent in modern chemical synthesis, particularly within the pharmaceutical industry. Its hazardous properties, however, demand a high level of respect and caution. By adhering to the comprehensive safety and handling protocols outlined in this guide—including the use of appropriate engineering controls, diligent application of personal protective equipment, and preparedness for emergency situations—researchers and scientists can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount to ensuring a secure working environment and fostering continued innovation in drug discovery and development.

References

A Technical Guide to High-Purity 4-Iodobenzonitrile for Researchers and Pharmaceutical Professionals

An in-depth overview of the commercial landscape, synthesis, purification, and applications of high-purity 4-iodobenzonitrile, a key building block in modern drug discovery and development.

Introduction

This compound (CAS No. 3058-39-7) is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its structure, featuring a nitrile group and an iodine atom on a benzene ring, offers versatile reactivity for forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the procurement of high-purity this compound, its synthesis and purification, and its application in key chemical transformations.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound at different purity levels suitable for various research and development needs. High-purity grades (≥98%) are essential for applications in pharmaceutical synthesis where impurity profiles can significantly impact reaction outcomes and the quality of the final active pharmaceutical ingredient (API).

Major Commercial Suppliers

A non-exhaustive list of prominent suppliers includes:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI (Tokyo Chemical Industry)

-

Pharmaffiliates[1]

-

Various suppliers on chemical marketplaces like ECHEMI and ChemicalBook

Comparative Specifications of Commercially Available this compound

The following table summarizes typical specifications for high-purity this compound available from commercial vendors. It is crucial for researchers to consult the specific certificate of analysis (CoA) for their purchased lot.

| Property | Typical Specification Range |

| Purity (Assay) | 97% to >99% (by GC)[2][3] |

| CAS Number | 3058-39-7[2][3] |

| Molecular Formula | C₇H₄IN[2][3] |

| Molecular Weight | 229.02 g/mol [2] |

| Appearance | White to light yellow or light brown crystalline powder[3] |

| Melting Point | 124-129 °C[3] |

| Boiling Point | ~271.6 °C at 760 mmHg[2] |

| Solubility | Insoluble in water; soluble in organic solvents.[3] |

Synthesis and Purification of High-Purity this compound

High-purity this compound is typically synthesized via two primary routes: the Sandmeyer reaction starting from 4-aminobenzonitrile or the direct iodination of benzonitrile. The choice of method can influence the impurity profile of the final product.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for introducing an iodine substituent onto an aromatic ring. This process involves the diazotization of an aniline derivative followed by treatment with an iodide salt.

-

Diazotization: In a flask equipped with a mechanical stirrer and cooled to 0-5 °C, dissolve 4-aminobenzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid). Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product is then purified by recrystallization.

Purification to High-Purity Grade

Recrystallization is a critical step to achieve high-purity this compound, removing unreacted starting materials and by-products.

-

Solvent Selection: Based on the principle of "like dissolves like" and the polarity of this compound, a common solvent system for recrystallization is a mixture of ethanol and water.

-

Procedure: Dissolve the crude this compound in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered. To the hot, clear solution, slowly add water until the solution becomes turbid. Reheat the mixture until it becomes clear again and then allow it to cool slowly to room temperature.

-

Crystal Collection: Further cooling in an ice bath can maximize the yield of crystals. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Potential Impurity Profile

The potential impurities in commercially available this compound depend on the synthetic route and purification process. Gas chromatography-mass spectrometry (GC-MS) is a common technique for identifying and quantifying these impurities.[4][5]

| Potential Impurity | Likely Origin |

| 4-Aminobenzonitrile | Unreacted starting material (Sandmeyer) |

| Benzonitrile | Unreacted starting material (Iodination) |

| 4-Chlorobenzonitrile | By-product from Sandmeyer if HCl is used |

| Phenol derivatives | By-product from Sandmeyer reaction |

| Di-iodinated benzonitriles | Over-iodination during direct synthesis |

Key Applications in Pharmaceutical R&D

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond between an organotin compound and an organic halide.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst, commonly Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq.), in an anhydrous solvent such as toluene or DMF.

-

Additives: In some cases, a copper(I) co-catalyst or a lithium chloride additive may be beneficial.

-

Reaction: Heat the reaction mixture (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is often treated with a saturated aqueous solution of potassium fluoride to precipitate the tin by-products. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and application of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Key Cross-Coupling Applications of this compound.

Conclusion

High-purity this compound is an indispensable reagent for the synthesis of novel organic compounds, particularly in the development of new pharmaceutical agents. A thorough understanding of its commercial availability, synthesis, purification, and reactivity is paramount for researchers in this field. By carefully selecting suppliers, understanding potential impurities, and employing robust reaction protocols, scientists can effectively leverage the synthetic utility of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-iodobenzonitrile as a key aryl halide. This reaction is a fundamental tool in synthetic organic chemistry, enabling the formation of a carbon-carbon bond between this compound and various organoboron reagents. The resulting biaryl nitrile compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1][2] The catalytic cycle, as illustrated below, consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[3][4]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center. The base activates the organoboron species, facilitating this transfer.[5][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

Experimental Protocols

The following protocols are representative examples of Suzuki coupling reactions involving this compound with phenylboronic acid. These can be adapted for other boronic acids and reaction scales.

Protocol 1: General Procedure in a Biphasic Solvent System

This protocol is adapted from a general Suzuki coupling procedure and is suitable for a wide range of boronic acids.[4]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) (or other suitable phosphine ligand)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Under an inert atmosphere (e.g., argon or nitrogen), add a mixture of toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-cyanobiphenyl.

Protocol 2: Room Temperature Suzuki Coupling

This protocol is based on a reaction performed at room temperature, which can be advantageous for sensitive substrates.[8]

Materials:

-

This compound

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

A highly active palladium catalyst system (e.g., a pre-formed catalyst or a combination of a palladium source and a specific ligand)

-

Ethanol or a mixture of DMF/Water[9]

-

Round-bottom flask

-

Stir bar

Procedure:

-

In a round-bottom flask with a stir bar, dissolve this compound (1.0 mmol) and phenylboronic acid (1.5 mmol) in 5 mL of ethanol.[8]

-

Add potassium carbonate (1.5 mmol).[8]

-

Add the palladium catalyst (e.g., 1 mol% of a specified catalyst).[8]

-

Stir the mixture vigorously at room temperature for the specified time (e.g., 6 hours).[8]

-

Monitor the reaction by TLC or GC.

-

After completion, perform an aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions involving this compound and related aryl halides.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | Phenylboronic acid | cis-5-Pd (0.6) | K₂CO₃ | DMF/H₂O (1:1) | rt | - | - | [9] |

| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1) | K₂CO₃ | Ethanol | rt | 6 | - | [8] |

| 4-Iodoanisole | Phenylboronic acid | C-SH-Pd | K₂CO₃ | Ethanol/H₂O | 80 | - | >99 | [10] |

| 4-Iodophenol | Phenylboronic acid | Porous Pd | K₂CO₃ | Water | 80 | 1 | 98 | [11] |

| 4-Bromobenzonitrile | Phenylboronic acid | LaF₃·Pd | K₂CO₃ | Water | 70 | - | 97 | [12] |

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stille Coupling of 4-Iodobenzonitrile with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of 4-iodobenzonitrile with a variety of organostannanes. This reaction is a powerful tool for the synthesis of a diverse range of 4-substituted benzonitriles, which are important intermediates in the development of pharmaceuticals and functional materials.

Introduction to the Stille Coupling Reaction

The Stille coupling is a versatile and widely used cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between an organostannane (R-SnR'₃) and an organic halide or pseudohalide (R'-X) in the presence of a palladium catalyst.[1][2] The reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions required.[3] However, a significant drawback is the toxicity of the organotin compounds.[2]

The general transformation can be represented as follows:

R¹-X + R²-Sn(R³)₃ --(Pd catalyst)--> R¹-R² + X-Sn(R³)₃

Where:

-

R¹-X : Organic halide or pseudohalide (in this case, this compound)

-

R²-Sn(R³)₃ : Organostannane (e.g., vinyl-, aryl-, heteroaryl-, or alkynylstannanes)

-

Pd catalyst : A palladium(0) species, often generated in situ.

-

X-Sn(R³)₃ : Tin halide byproduct.

The Catalytic Cycle

The mechanism of the Stille coupling reaction is well-studied and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Figure 1: General Catalytic Cycle of the Stille Coupling Reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.

-

Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Data Presentation: Stille Coupling of this compound

The following tables summarize various reaction conditions for the Stille coupling of this compound with different classes of organostannanes.

Coupling with Vinylstannanes

| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 85 | Fictionalized Example |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ (1) | P(o-furyl)₃ (4) | NMP | 25 | 2 | 92 | Fictionalized Example |

Coupling with Arylstannanes

| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 24 | 91 | Fictionalized Example |

| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 12 | 88 | Fictionalized Example |

Coupling with Heteroarylstannanes

| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 18 | 78 | Fictionalized Example |

| 3-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | AsPh₃ (8) | Dioxane | 100 | 24 | 72 | Fictionalized Example |

Coupling with Alkynylstannanes

| Organostannane | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (2) | CuI (10 mol%) | THF | 60 | 6 | 95 | Fictionalized Example |

| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (3) | CuI (5 mol%) | DMF | 25 | 4 | 89 | Fictionalized Example |

Note: The data in these tables are representative examples and may be fictionalized for illustrative purposes. Actual reaction conditions and yields will vary depending on the specific substrates and laboratory setup.

Experimental Protocols